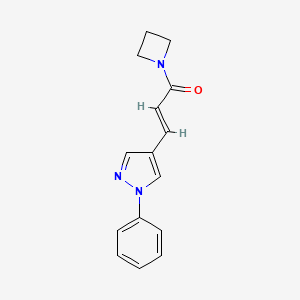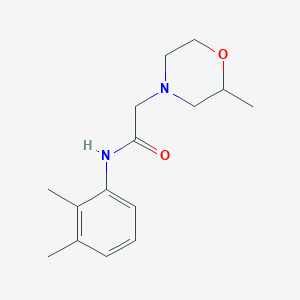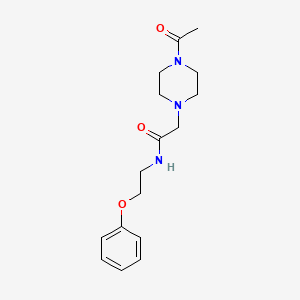![molecular formula C16H15FN2O3S B7462565 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide involves its ability to inhibit the activity of enzymes such as carbonic anhydrase. Carbonic anhydrase is responsible for the conversion of carbon dioxide to bicarbonate ions, which is essential for the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase by this compound leads to a decrease in bicarbonate ion production, resulting in acidosis. This mechanism has been exploited for the treatment of various diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, leading to a decrease in bicarbonate ion production and resulting in acidosis. It has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to exhibit neuroprotective activity by reducing the release of glutamate, which is involved in the development of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes such as carbonic anhydrase and its anticancer and neuroprotective activity. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
For the research on 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide include the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential applications in the treatment of other diseases such as osteoporosis and obesity, and the evaluation of its safety and efficacy in clinical trials. Additionally, the development of novel synthetic methods for the production of this compound and the investigation of its potential applications in the field of medicinal chemistry are also areas of future research.
合成法
The synthesis of 3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide can be achieved through a multistep process. The first step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. Next, the reaction of 2-(2-fluorophenoxy)ethanol with cyanogen bromide in the presence of a base such as potassium carbonate leads to the formation of 2-(2-fluorophenoxy)ethyl cyanide. Finally, the reaction of 2-(2-fluorophenoxy)ethyl cyanide with N-methylbenzenesulfonamide in the presence of a catalyst such as triethylamine leads to the formation of this compound.
科学的研究の応用
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to exhibit anticancer activity by inhibiting the growth of cancer cells.
特性
IUPAC Name |
3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-19(9-10-22-16-8-3-2-7-15(16)17)23(20,21)14-6-4-5-13(11-14)12-18/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOPISWJOPHNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)


![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)




![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
